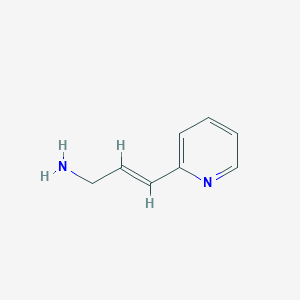
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione typically involves the condensation of 1,3-diketones with pyrazole derivatives. One common method is the reaction of 1,3-pentanedione with 1,3-dimethyl-1H-pyrazole under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods often involve bulk custom synthesis and sourcing of raw materials .
Analyse Chemischer Reaktionen
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can be used in the study of enzyme inhibition.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethyl-1h-pyrazol-4-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole ring structure but differs in the substitution pattern.
N-substituted (1H-pyrazolyl)propane-1,3-diones: These compounds have different substituents on the pyrazole ring and the diketone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(1,3-dimethylpyrazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H14N2O2/c1-4-8(13)5-10(14)9-6-12(3)11-7(9)2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
KBKIXXSQBWIRKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1=CN(N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


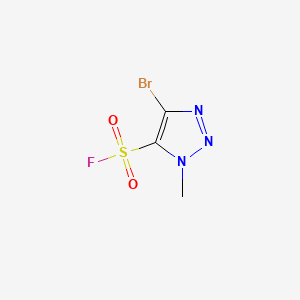
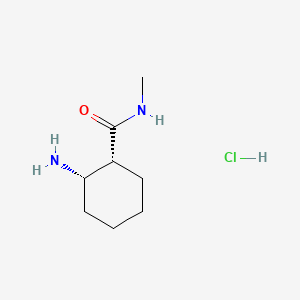

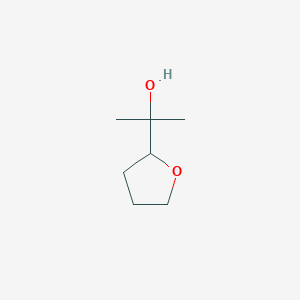
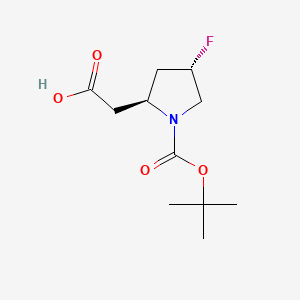
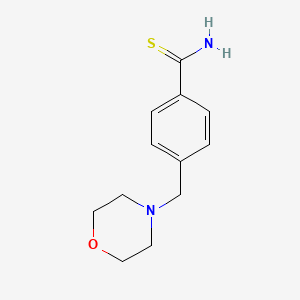

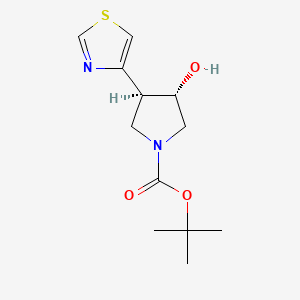
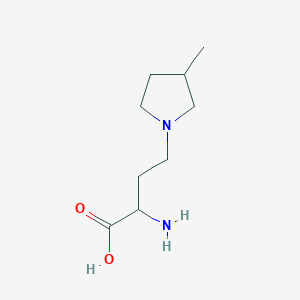
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
